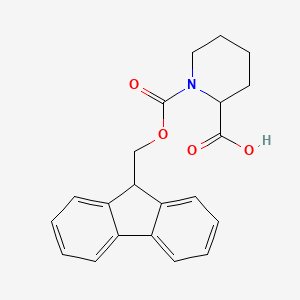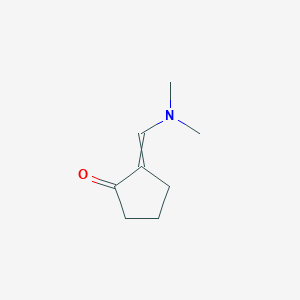
2,6-Dimethylquinoline-3-carboxylic acid
Descripción general
Descripción
2,6-Dimethylquinoline-3-carboxylic acid is a compound that belongs to the class of quinoline carboxylic acids. While the provided papers do not directly discuss 2,6-dimethylquinoline-3-carboxylic acid, they do provide insights into the synthesis, structure, and properties of closely related quinoline derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Friedländer synthesis is a common approach used to synthesize quinoline derivatives, as demonstrated in the synthesis of 6,7-dimethoxy-3-methylquinoline-2-carboxylic acid . Another method involves the reaction of acyl- and aroylpyruvic acids with amines, as seen in the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids . Additionally, dynamic kinetic resolution has been employed to achieve high enantiopurity in the synthesis of tetrahydroisoquinoline carboxylic acids .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield different derivatives. X-ray structural analysis has been used to establish the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, confirming the presence of the quinoline scaffold and the substituents .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The papers provided do not detail specific reactions for 2,6-dimethylquinoline-3-carboxylic acid, but the synthesis methods mentioned imply that these compounds can participate in condensation reactions, such as the Friedländer reaction , and can be functionalized through reactions with different aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the introduction of methoxy groups and other substituents can affect the compound's solubility, reactivity, and potential biological activity. The papers provided do not offer specific data on the physical and chemical properties of 2,6-dimethylquinoline-3-carboxylic acid, but they do suggest that these properties can be tailored through synthetic modifications .
Aplicaciones Científicas De Investigación
Photophysical Properties and Application in Luminescence
The study of phosphorescent emissions from phosphine copper(I) complexes, which include analogs of 8-hydroxyquinoline carboxylic acid, reveals significant photophysical properties. These complexes, involving derivatives such as 8-hydroxy-2-methylquinoline-7-carboxylic acid and 8-hydroxy-2,5-dimethylquinoline-7-carboxylic acid, exhibit extraordinary luminescent characteristics. Their emissions in the solid state and in solution underline potential applications in optical devices and sensors due to their quantum yield and excited state lifetimes. This research opens avenues for the use of quinoline carboxylic acid derivatives in luminescent materials and photonics technology (Małecki et al., 2015).
Synthesis of Quinoline Carboxylic Acids
The synthesis of 2-substituted quinoline carboxylic acids, including structures related to 2,6-dimethylquinoline-3-carboxylic acid, highlights their significance in chemical synthesis and medicinal chemistry. These compounds are synthesized through reactions involving acyl- and aroylpyruvic acids, showcasing the versatility of quinoline derivatives in synthetic chemistry. The proposed mechanism, supported by ab initio quantum-chemical calculations, demonstrates the complexity and potential of these molecules in the development of novel compounds for further chemical and pharmacological exploration (Rudenko et al., 2012).
Application in Antitubercular Compounds
Research into the synthesis of novel quinoline-6-carboxamides illustrates the potential of quinoline carboxylic acid derivatives in the development of antitubercular agents. These compounds, designed and synthesized for their antimycobacterial activity, showcase the application of quinoline derivatives in addressing global health challenges such as tuberculosis. The structural modifications and evaluation of these derivatives highlight the ongoing efforts to utilize quinoline carboxylic acids in medicinal chemistry for the discovery of new therapeutic agents (Marvadi et al., 2020).
Anticancer and Antiproliferative Applications
The synthesis and evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivatives for their antiproliferative effects in hepatocellular carcinoma models demonstrate the therapeutic potential of quinoline derivatives. The in-vivo studies and metabolic perturbations observed through NMR-based analysis suggest that these compounds can significantly impact cancer cell proliferation and metabolism. This research underlines the importance of quinoline carboxylic acids in the development of novel anticancer therapies, offering insights into their mechanism of action and potential clinical applications (Kumar et al., 2017).
Safety And Hazards
The safety information available indicates that 2,6-Dimethylquinoline-3-carboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2,6-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)6-10(12(14)15)8(2)13-11/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAIPPMINDHAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390266 | |
| Record name | 2,6-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Dimethylquinoline-3-carboxylic acid | |
CAS RN |
610261-45-5 | |
| Record name | 2,6-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)
![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)
![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)
![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)


![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)
